molecular formula C12H8BrClO B6383280 3-Bromo-5-(4-chlorophenyl)phenol CAS No. 1261957-95-2

3-Bromo-5-(4-chlorophenyl)phenol

Cat. No.: B6383280
CAS No.: 1261957-95-2
M. Wt: 283.55 g/mol
InChI Key: KUHJPBDXYBJRLP-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-chlorophenyl)phenol is a brominated and chlorinated phenolic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. As a member of the halogenated phenolic family, this compound is characterized by its balanced steric and electronic properties, which enhance its reactivity in key cross-coupling reactions, such as Suzuki-Miyaura couplings . The presence of both electron-withdrawing halogen substituents and an electron-donating phenolic hydroxyl group allows for selective modifications, making it a valuable intermediate for constructing complex molecular scaffolds . In medicinal chemistry, such halogenated biphenyl scaffolds are of significant interest for the development of bioactive molecules . The structural motif of chlorine and bromine atoms on aromatic systems is a common feature in many FDA-approved drugs and investigational compounds, as halogens can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile . Researchers utilize this compound primarily as a precursor in the synthesis of more complex target structures for screening against various disease targets. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-(4-chlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHJPBDXYBJRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686390
Record name 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-95-2
Record name 5-Bromo-4'-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-chlorophenyl)phenol typically involves the bromination and chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic substitution reactions using bromine and chlorine gas. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-chlorophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The halogen substituents can be reduced under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols.

    Substitution: Phenolic derivatives with new functional groups replacing the halogens.

Scientific Research Applications

Chemistry: 3-Bromo-5-(4-chlorophenyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of halogenated aromatic compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-chlorophenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

3-Bromo-5-chlorophenol

  • CAS : 56962-04-0
  • Formula : C₆H₄BrClO
  • Molecular Weight : ~207.45 g/mol
  • Key Differences: Simpler structure with bromine and chlorine directly substituted on the phenol ring (positions 3 and 5).

3-Bromo-5-(trifluoromethyl)phenol

  • CAS : 1025718-84-6
  • Formula : C₇H₄BrF₃O
  • Molecular Weight : 241.01 g/mol
  • Key Differences :
    • Replaces the 4-chlorophenyl group with a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing.
    • This substitution enhances resistance to oxidation but reduces π-π stacking interactions compared to the aromatic 4-chlorophenyl group .

4-Bromo-3-chloro-5-methylphenol

  • CAS : 1881290-80-7
  • Formula : C₇H₆BrClO
  • Molecular Weight : ~221.48 g/mol
  • Key Differences: Features a methyl group at position 5 and bromine/chlorine at positions 4 and 3, respectively.

3-Bromo-5-(trifluoromethoxy)phenol

  • CAS : 1197239-47-6
  • Formula : C₇H₄BrF₃O₂
  • Molecular Weight : ~257.01 g/mol
  • Key Differences :
    • Contains a trifluoromethoxy (-OCF₃) group at position 5.
    • The -OCF₃ group combines steric bulk and electron-withdrawing effects, which may influence metabolic stability in pharmaceutical applications .

Marine Algae Bromophenols

  • Examples: 2-Bromo-4-(hydroxymethyl)phenol 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
  • Key Differences: These natural products often include hydroxyl or hydroxymethyl groups, enhancing water solubility and antioxidant activity. Unlike synthetic halogenated phenols, marine bromophenols exhibit ecological roles, such as UV protection or chemical defense in algae .

Physicochemical and Functional Properties

Molecular Weight and Solubility

  • The 4-chlorophenyl group in 3-Bromo-5-(4-chlorophenyl)phenol increases molecular weight (283.55 g/mol) compared to simpler analogs like 3-Bromo-5-chlorophenol (207.45 g/mol). This bulkiness likely reduces aqueous solubility but improves lipid solubility, making it suitable for organic synthesis or material science applications .

Electronic Effects

  • The electron-withdrawing nature of the 4-chlorophenyl group (Cl) and bromine atom decreases electron density on the phenol ring, stabilizing the compound against electrophilic substitution. In contrast, methyl or hydroxymethyl groups (e.g., in marine bromophenols) donate electrons, increasing reactivity .

Thermal Stability

  • Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups (as in CAS 1025718-84-6 and 1197239-47-6) enhance thermal stability due to strong C-F bonds, whereas 4-chlorophenyl derivatives may decompose at lower temperatures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-(4-chlorophenyl)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a precursor like 5-(4-chlorophenyl)phenol. A common approach uses N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in an inert solvent (e.g., dichloromethane) at room temperature . Reaction optimization should include monitoring reaction time (via TLC or HPLC) and temperature control to minimize side products. Post-synthesis purification via column chromatography or recrystallization enhances purity. Yield improvements may require adjusting stoichiometric ratios of NBS to precursor (e.g., 1.1:1) and inert atmosphere conditions to prevent oxidation.

Q. How can researchers characterize the purity and structural identity of 3-Bromo-5-(4-chlorophenyl)phenol?

  • Methodological Answer : Use a combination of techniques:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., bromine at position 3, chlorophenyl at position 5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 276.55 for C₁₁H₇BrClO) .
  • Chromatography : HPLC with UV detection (λ ~270 nm for phenolic absorption) to assess purity (>95%).

Q. What preliminary biological screening assays are suitable for evaluating 3-Bromo-5-(4-chlorophenyl)phenol’s bioactivity?

  • Methodological Answer : Start with in vitro assays:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for targets like tyrosine kinases or cytochrome P450, given the compound’s halogenated aromatic structure .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 3-Bromo-5-(4-chlorophenyl)phenol be resolved?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Challenges may arise due to heavy atoms (Br, Cl) causing absorption errors; mitigate with multi-scan corrections. Compare experimental data with computational models (DFT-optimized geometries) to validate bond lengths/angles. For disordered structures, use restraints (ISOR, DELU) during refinement .

Q. What experimental strategies elucidate the mechanism of action of 3-Bromo-5-(4-chlorophenyl)phenol in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS proteomics .
  • Kinetic Studies : Pre-steady-state kinetics to measure binding constants (e.g., K_d via surface plasmon resonance).
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify active derivatives .

Q. How do halogen substitution patterns (e.g., Br vs. Cl position) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Synthesize analogs (e.g., 3-Chloro-5-(4-bromophenyl)phenol) and compare:

  • Reactivity : Measure electrophilic aromatic substitution rates (e.g., nitration) to assess electronic effects .
  • Bioactivity : Test analogs in parallel assays (e.g., antimicrobial IC₅₀). QSAR modeling can correlate substituent Hammett constants (σ) with activity trends .

Q. What are the challenges in scaling up the synthesis of 3-Bromo-5-(4-chlorophenyl)phenol for preclinical studies?

  • Methodological Answer : Key issues include:

  • Byproduct Formation : Optimize reaction scalability using flow chemistry to control exothermic bromination steps.
  • Purification : Replace column chromatography with fractional crystallization (solvent screening via Hansen solubility parameters).
  • Stability : Assess photodegradation under UV light and implement amber glassware for storage .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported biological activity data for 3-Bromo-5-(4-chlorophenyl)phenol?

  • Methodological Answer :

  • Standardize Assays : Use reference compounds (e.g., chloramphenicol for antimicrobial assays) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .
  • Solubility Correction : Account for DMSO concentration effects (e.g., ≤1% v/v) to avoid false negatives in cell-based assays .

Q. What computational tools predict the environmental fate and toxicity of 3-Bromo-5-(4-chlorophenyl)phenol?

  • Methodological Answer :

  • ADMET Prediction : Use in silico platforms (e.g., SwissADME, ProTox-II) to estimate logP (lipophilicity), hepatic clearance, and eco-toxicity .
  • Degradation Pathways : Simulate hydrolysis/photolysis using Gaussian-based DFT to identify persistent intermediates .

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